7-Methoxycoumarin-4-acetic acid
Overview
Description
7-Methoxycoumarin-4-acetic acid: is an organic compound with the chemical formula C12H10O5 . It is a derivative of coumarin, characterized by the presence of a methoxy group at the 7th position and an acetic acid group at the 4th position of the coumarin ring. This compound is a white crystalline solid, soluble in organic solvents such as acetone and dimethyl sulfoxide . It is commonly used as an intermediate for fluorescent dyes and luminescent materials .
Mechanism of Action
Target of Action
7-Methoxycoumarin-4-acetic acid (MCA) is primarily used as a fluorescent probe . It is commonly used in the preparation of fluorescent derivatives of human insulin and cell-penetrating peptide transportan 10 (tp10) . It is also used as a fluorescent label for peptides .
Mode of Action
MCA is widely used for developing FRET peptide substrates for analyzing protease activities . It is commonly paired with the dinitrophenyl (DNP) group . The interaction between MCA and its targets results in fluorescence, which can be detected and measured .
Biochemical Pathways
Given its use in developing fret peptide substrates, it can be inferred that mca plays a role in the analysis of protease activities .
Pharmacokinetics
It is soluble in dmf , which may influence its bioavailability.
Result of Action
The primary result of MCA’s action is the generation of fluorescence when it interacts with its targets . This fluorescence can be detected and measured, providing valuable information about the activity of proteases .
Action Environment
The action of MCA can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry conditions, and stored at 2-8°C . It is also sensitive to humidity, temperature, and light . These factors can influence the action, efficacy, and stability of MCA .
Biochemical Analysis
Biochemical Properties
7-Methoxycoumarin-4-acetic acid plays a significant role in biochemical reactions. It is commonly used in fluorescence resonance energy transfer (FRET) peptide substrates for analyzing protease activities . The compound interacts with various enzymes and proteins, including those involved in protease activities . The nature of these interactions is primarily through the compound’s fluorescent properties, which allow it to serve as a probe or label .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its fluorescent properties. It has been used in the preparation of cell-penetrating peptide transportan 10 (tp10) and as a fluorescent label for peptides . This allows for the visualization and tracking of these peptides within cells, providing valuable insights into cellular function, signaling pathways, gene expression, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is used as a fluorescent probe, allowing for the detection and analysis of changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules . Its fluorescence can be detected upon excitation, providing a means to study these molecular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycoumarin-4-acetic acid typically involves the reaction of 7-methoxycoumarin with acetic anhydride under alkaline conditions. The reaction is heated in an alkaline medium, followed by acidification to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxycoumarin-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and acetic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Methoxycoumarin-4-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 7-Hydroxycoumarin-3-carboxylic acid
- 7-Methoxycoumarin-3-carboxylic acid
- 4-Methylumbelliferone
Comparison: 7-Methoxycoumarin-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Compared to 7-Hydroxycoumarin-3-carboxylic acid, it has a methoxy group instead of a hydroxy group, resulting in different electronic and fluorescence characteristics. Similarly, the position of the acetic acid group differentiates it from other coumarin derivatives .
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKAXIFHLIITGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321577 | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62935-72-2 | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62935-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062935722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62935-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxycoumarin-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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